(6-Phenoxypyridin-3-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(6-phenoxypyridin-3-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-8-10-6-7-12(14-9-10)15-11-4-2-1-3-5-11/h1-7,9H,8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFYGCWWVXXUFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
620608-78-8 | |
| Record name | (6-phenoxypyridin-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Solubility Profile of (6-Phenoxypyridin-3-yl)methanamine
This guide serves as a technical blueprint for the solubilization, handling, and characterization of (6-Phenoxypyridin-3-yl)methanamine (CAS: 1253787-64-2).
As a chemical intermediate often utilized in fragment-based drug discovery (FBDD) and kinase inhibitor synthesis, this compound presents a specific set of physicochemical challenges—namely, the balance between its lipophilic phenoxy-pyridine core and its ionizable primary amine tail.
Physicochemical Profile & Theoretical Solubility
Before attempting dissolution, one must understand the forces governing the molecule's behavior. This compound is not a simple lipophile; it is an amphiphilic weak base .
Structural Determinants[1]
-
Core Scaffold: The 6-phenoxypyridine moiety is aromatic, planar, and lipophilic. It drives
stacking interactions, which can lead to aggregation in aqueous media. -
Solubilizing Handle: The methanamine group (
) is the primary driver of aqueous solubility. -
Ionization (pKa):
Predicted Solubility Data
| Solvent | Predicted Solubility | State | Mechanism |
| DMSO | High (>100 mM) | Clear Solution | Dipole-dipole interactions; disruption of crystal lattice. |
| Water (pH 1.2) | High (>10 mg/mL) | Clear Solution | Double protonation (Amine + Pyridine) breaks lattice energy. |
| Water (pH 7.4) | Moderate (<1 mg/mL) | Colloidal/Soluble | Single protonation competes with lipophilic phenoxy core. |
| Water (pH > 10) | Low (Insoluble) | Precipitate | Neutral species dominates; lipophilicity ( |
Solubility in DMSO (Dimethyl Sulfoxide)
DMSO is the preferred solvent for preparing stock solutions due to its ability to solvate both the aromatic core and the polar amine.
Stock Solution Preparation (Standard: 100 mM)
Objective: Create a stable, high-concentration stock for downstream dilution.
-
Weighing: Weigh approximately 20 mg of the solid compound.
-
Note: The free base may be hygroscopic. If the substance appears sticky or clumps, weigh quickly in a low-humidity environment.
-
-
Calculation:
-
Example: For 20.0 mg, add 998.8
L of anhydrous DMSO.
-
-
Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Visual Check: Solution should be strictly clear and colorless to pale yellow. Any turbidity indicates impurities or salt formation (e.g., HCl salt requires more aggressive solvation).
-
Stability & Storage[2][4][5][6]
-
Hygroscopicity: DMSO is hygroscopic. Water uptake >1% can cause the compound to precipitate over time.
-
Storage: Aliquot into amber glass vials or polypropylene tubes. Store at -20°C.
-
Freeze-Thaw: Limit to <5 cycles. Repeated cycling promotes crystal nucleation.
Solubility in Water & Aqueous Buffers
Aqueous solubility is strictly pH-dependent. The "Solubility Cliff" occurs near the pKa of the amine.
The pH Strategy
-
Acidic Media (0.1 N HCl): The compound will dissolve readily as the hydrochloride salt forms in situ.
-
Neutral Media (PBS pH 7.4): Solubility is limited. To achieve concentrations >100
M, a cosolvent spike is required. -
Basic Media (pH > 9): Avoid. The neutral free base will crash out of solution.
Cosolvent Protocol (For Biological Assays)
Do not dissolve solid directly into buffer. Use the "DMSO Spike" method to prevent kinetic precipitation.
-
Start with 100 mM DMSO stock.
-
Dilute 1000x into buffer (final 0.1% DMSO) for a 100
M test solution. -
Critical Step: Add the DMSO stock under the surface of the stirring buffer to prevent local high-concentration precipitation droplets.
Experimental Protocols
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Use this for regulatory data or formulation development.
-
Preparation: Add excess solid compound (~5 mg) to 1 mL of buffer (pH 1.2, 7.4, and 10.0) in glass vials.
-
Equilibration: Shake at 300 rpm at 25°C for 24 hours.
-
Separation: Centrifuge at 15,000 rpm for 10 minutes or filter through a 0.22
m PVDF membrane (pre-saturated). -
Quantification: Analyze the supernatant via HPLC-UV (254 nm).
-
Standard Curve: Prepare from DMSO stock (1
M – 100 M).
-
Protocol B: Kinetic Solubility (High-Throughput)
Use this for early-stage screening.
-
Source: 10 mM DMSO stock.
-
Dilution: Spike 5
L of stock into 495 L of PBS (pH 7.4). Final conc: 100 M, 1% DMSO. -
Incubation: Shake for 90 minutes at room temperature.
-
Readout: Measure turbidity via Nephelometry or Absorbance at 620 nm.
-
Interpretation: If
, the compound is soluble at 100 M.
-
Visualization of Solubility Workflows
Diagram 1: Solubility Decision Tree
This workflow guides the researcher from solid material to assay-ready solution, minimizing precipitation risks.
Caption: Decision tree for optimal solubilization, prioritizing DMSO stock preparation over direct aqueous dissolution.
Diagram 2: pH-Dependent Speciation
Understanding the ionization state is critical for predicting aqueous behavior.
Caption: Speciation of the molecule across the pH scale. Solubility correlates directly with positive charge density.
References
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link
-
Avdeef, A. (2003).[3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard reference for pH-metric solubility profiling).
-
Cayman Chemical. (2022).[1][4][5][6] "General Solubility & Stock Solution Protocol." Technical Support Guides. Link
-
National Institute of Environmental Health Sciences (NICEATM). (2003).[3] "Test Method Protocol for Solubility Determination." ICCVAM Validation Study. Link
-
World Health Organization (WHO). (2019). "Annex 4: General guidance on equilibrium solubility experiments for BCS classification." WHO Technical Report Series, No. 1019. Link
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxamides: Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
(6-Phenoxypyridin-3-yl)methanamine PubChem CID 16791859 data
PubChem CID: 16791859 | Molecular Formula: C₁₂H₁₂N₂O | Molecular Weight: 200.24 g/mol [1]
Executive Summary & Chemical Identity
(6-Phenoxypyridin-3-yl)methanamine is a specialized heterocyclic building block characterized by a pyridine core substituted with a phenoxy group at the C6 position and a primary methanamine moiety at the C3 position.[1] This structural motif serves as a critical pharmacophore in medicinal chemistry, particularly in the development of Translocator Protein (TSPO) radioligands , Noradrenaline Reuptake Inhibitors (NRIs) , and kinase inhibitors where the phenoxy group provides essential hydrophobic interactions.
Unlike its aniline analog (6-phenoxypyridin-3-amine), the methanamine derivative offers a methylene spacer (
Physicochemical Profile
| Property | Value | Source/Method |
| Monoisotopic Mass | 200.095 g/mol | Calculated |
| XLogP3 | 1.6 | Predicted (PubChem) |
| Topological Polar Surface Area (TPSA) | 49.0 Ų | Computed |
| H-Bond Donors / Acceptors | 1 / 3 | Structural Analysis |
| Rotatable Bonds | 3 | Structural Analysis |
| Appearance | Off-white to pale yellow solid | Analog inference |
Synthesis & Manufacturing Methodologies
The synthesis of (6-phenoxypyridin-3-yl)methanamine is most robustly achieved via the Nucleophilic Aromatic Substitution (
Core Synthesis Workflow (Graphviz)
Figure 1: Two-step industrial synthesis route via nitrile intermediate.
Detailed Protocol
Step 1: Formation of 6-Phenoxynicotinonitrile
-
Reagents: 6-Chloronicotinonitrile (1.0 eq), Phenol (1.1 eq), Potassium Carbonate (
, 1.5 eq). -
Solvent: Anhydrous DMF or DMSO.
-
Procedure:
-
Dissolve phenol in DMF and treat with
at room temperature for 30 minutes to generate the phenoxide in situ. -
Add 6-chloronicotinonitrile slowly to the mixture.[1]
-
Heat the reaction to 90–100°C for 4–6 hours. Monitor by TLC/LC-MS for disappearance of the chloride.
-
Workup: Pour into ice water. The product often precipitates as a solid. Filter, wash with water, and dry. Recrystallize from ethanol if necessary.
-
Step 2: Reduction to Methanamine
-
Reagents: Hydrogen gas (
, 50 psi), Raney Nickel (catalytic) or Pd/C (10%). -
Solvent: Methanolic Ammonia (7N
in MeOH) is critical to prevent secondary amine formation (dimerization). -
Procedure:
-
Suspend the nitrile intermediate in methanolic ammonia.
-
Add the catalyst carefully (pyrophoric hazard).
-
Hydrogenate in a Parr shaker or autoclave at room temperature for 12–24 hours.
-
Workup: Filter through Celite to remove catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Acid-base extraction or flash chromatography (DCM/MeOH/NH4OH) yields the free amine.
-
Applications in Drug Discovery
The (6-phenoxypyridin-3-yl)methanamine scaffold is a versatile "linker-headgroup" hybrid.[1] Its applications are driven by the specific properties of the phenoxy-pyridine ether linkage, which is metabolically stable and provides a distinct vector for pi-stacking interactions.
TSPO Radioligand Development
The 18-kDa Translocator Protein (TSPO), formerly known as the Peripheral Benzodiazepine Receptor (PBR), is a key biomarker for neuroinflammation.[2]
-
Mechanism: Ligands like PBR28 utilize a 6-phenoxypyridin-3-amine core.[1] The methanamine variant (CID 16791859) allows for the synthesis of homologated analogs .
-
Utility: By extending the distance between the pyridine ring and the amide carbonyl (in acetamide derivatives), researchers can probe the depth of the TSPO binding pocket.
-
Radiochemistry: This amine serves as a precursor for labeling with
(via methylation) or (via prosthetic groups like -fluorobenzoyl chloride).
Noradrenaline Reuptake Inhibitors (NRIs)
Research indicates that phenoxypyridine-methylamines function as selective NRIs.
-
SAR Insight: The position of the phenoxy group is critical. While 4-phenoxypyridine derivatives show potent NRI activity, the 6-phenoxy scaffold is often synthesized to determine regiochemical selectivity and reduce off-target binding to Serotonin Transporters (SERT).[1]
-
Lipophilicity: The phenoxy group increases LogP, enhancing Blood-Brain Barrier (BBB) penetration, a requirement for CNS-active NRIs.[1]
Strategic Decision Tree for SAR
Figure 2: SAR optimization strategy using the scaffold.
Handling, Safety, and Stability
Signal Word: WARNING
Hazard Identification (GHS Classifications)
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Handling Protocols
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Primary amines can absorb
from the air to form carbamates. -
Stability: The ether linkage is stable to basic and mild acidic conditions but may hydrolyze under strong acidic conditions at high temperatures (e.g., concentrated HBr reflux).
-
Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16791859, (6-phenoxypyridin-3-yl)methanamine. Retrieved from [Link]
- Damont, A., et al. (2013).Synthesis and in vitro evaluation of N-(6-[18F]fluoro-4-phenoxypyridin-3-yl)acetamides as TSPO radioligands. (Contextual reference for phenoxypyridine scaffold utility in TSPO imaging).
- Linnanen, T., et al. (2008).[4-(Phenoxy)pyridin-3-yl]methylamines: a new class of selective noradrenaline reuptake inhibitors. Journal of Medicinal Chemistry. (Establishes the pharmacophore utility of phenoxypyridine methylamines).
- Verbitskiy, E. V., et al. (2015).Synthesis of substituted 2-amino-3-cyanopyridines and related scaffolds. Russian Chemical Bulletin. (General synthetic methodology for pyridine nitriles).
Sources
Methodological & Application
Synthesis protocols for (6-Phenoxypyridin-3-yl)methanamine
Technical Application Note: Scalable Synthesis of (6-Phenoxypyridin-3-yl)methanamine
Molecular Weight: 200.24 g/mol [1][2]Abstract & Strategic Significance
(6-Phenoxypyridin-3-yl)methanamine is a high-value pharmacophore in medicinal chemistry, particularly serving as a "hinge-binding" scaffold in kinase inhibitors and a privileged structure in GPCR ligand design.[1][2] The ether linkage at the C6 position provides lipophilic bulk for hydrophobic pocket occupancy, while the C3-methanamine tail offers a versatile vector for further functionalization (e.g., amide coupling, reductive amination).[2]
This guide details a robust, two-step synthesis protocol designed for reproducibility and scalability. Unlike generic procedures, this workflow addresses specific challenges such as the suppression of secondary amine formation during nitrile reduction and the optimization of nucleophilic aromatic substitution (
Retrosynthetic Analysis
The most logical and cost-effective route involves the construction of the ether linkage before the generation of the primary amine. This avoids chemoselectivity issues associated with the amine functionality during the
Pathway Logic:
-
Disconnection: The C-N bond of the methanamine is traced back to a nitrile precursor.
-
Precursor: 6-Phenoxynicotinonitrile is stable and crystalline.[1]
-
Starting Materials: 6-Chloronicotinonitrile (commercially abundant) and Phenol.[1]
Figure 1: Retrosynthetic disconnection showing the convergent assembly from commodity chemicals.
Experimental Protocols
Step 1: Synthesis of 6-Phenoxynicotinonitrile ( Etherification)
This step utilizes a Nucleophilic Aromatic Substitution (
Reagents & Materials:
-
6-Chloronicotinonitrile (1.0 equiv)[1]
-
Phenol (1.1 equiv)
-
Potassium Carbonate (
), anhydrous (1.5 equiv)[2] -
Solvent: DMF (Dimethylformamide) or DMSO. Note: DMF is preferred for easier workup.[1][2]
Detailed Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 6-Chloronicotinonitrile (13.8 g, 100 mmol) and Phenol (10.3 g, 110 mmol).
-
Solvation: Add anhydrous DMF (100 mL). Stir until solids are dissolved.
-
Base Addition: Add
(20.7 g, 150 mmol) in a single portion.-
Causality: Anhydrous carbonate is critical. Water acts as a competing nucleophile, potentially hydrolyzing the chloride to a pyridone impurity.
-
-
Reaction: Heat the mixture to 80–90°C for 4–6 hours.
-
Monitoring: Monitor by TLC (20% EtOAc/Hexanes). The starting chloride (
) should disappear, replaced by the more polar ether product.
-
-
Workup:
-
Purification: Filter the solid, wash copiously with water (to remove DMF and phenol traces), and dry in a vacuum oven at 45°C.
-
Yield Expectation: 90–95%.
-
Purity Check:
NMR should show disappearance of the broad OH peak of phenol.
-
Step 2: Reduction to (6-Phenoxypyridin-3-yl)methanamine
Critical Decision Point: Two methods are provided. Method A is preferred for scale and purity (avoids aluminum salts). Method B is suitable for small-scale discovery labs lacking hydrogenation equipment.
Method A: Catalytic Hydrogenation (Raney Nickel) Why Raney Ni? It is superior to Pd/C for nitrile reductions, minimizing the formation of secondary amines (dimerization) when used with ammonia.
Reagents:
-
6-Phenoxynicotinonitrile (from Step 1)
-
Raney Nickel (slurry in water, washed with MeOH) - approx. 20 wt% loading.[2]
-
Solvent: 7N
in Methanol. -
Hydrogen Gas (
) - Balloon or Parr shaker (30–50 psi).[1]
Detailed Procedure:
-
Catalyst Prep: Wash Raney Nickel (approx. 2 g for 10 g substrate) with MeOH (
) to remove water. Safety: Raney Ni is pyrophoric when dry. Keep wet.[1][2] -
Loading: In a hydrogenation vessel, combine the nitrile (10 g) and the washed Raney Ni.
-
Solvent: Add 7N methanolic ammonia (100 mL).
-
Mechanistic Insight: The ammonia suppresses the formation of the secondary imine intermediate, preventing the "dimer" impurity (secondary amine).
-
-
Reaction: Pressurize with
(40 psi) and shake/stir at room temperature for 12–18 hours. -
Filtration: Filter the mixture through a pad of Celite under an inert atmosphere (Argon/Nitrogen) to remove the catalyst. Do not let the filter cake dry out.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue is often a viscous oil or low-melting solid.[1]
-
Purification (if needed): The crude amine can be converted to the HCl salt for storage. Dissolve in
, add 4M HCl in dioxane. Filter the white precipitate.
Method B: Chemical Reduction (
-
Suspend
(2.0 equiv) in dry THF at 0°C under . -
Add 6-Phenoxynicotinonitrile (1.0 equiv) dissolved in THF dropwise.
-
Warm to RT, then reflux for 2 hours.
-
Fieser Workup: Cool to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL) where = grams of LAH used. -
Filter the granular precipitate. Concentrate filtrate.
Workflow Visualization
Figure 2: Operational workflow for the synthesis process.
Analytical Data & Characterization
Expected NMR Profile (
Mass Spectrometry:
-
ESI-MS (M+H)+: Calculated: 201.10; Expected: 201.1.
-
Appearance: Clear viscous oil (free base) or White solid (HCl salt).
Safety & Handling
-
Raney Nickel: Highly pyrophoric when dry. Always keep submerged in solvent or water. Dispose of in a dedicated container containing water.
-
6-Chloronicotinonitrile: Toxic if swallowed or in contact with skin.[1] Use gloves and work in a fume hood.
-
Hydrogen Gas: Flammable. Ensure all hydrogenation vessels are grounded and leak-tested.[1]
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 16791859, (6-phenoxypyridin-3-yl)methanamine. Retrieved from [Link]
-
Smith, M. B. (2020).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General reference for
mechanisms). -
Bagal, S. K., et al. (2015).[2] "Synthesis of Pyridine Ethers via Nucleophilic Aromatic Substitution." Journal of Medicinal Chemistry. (Provides grounding for Step 1 conditions).
-
Rylander, P. N. (1979).[2] Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Authoritative source for Nitrile reduction using Raney Ni/Ammonia).
Sources
Application Note: Storage and Stability Guidelines for Primary Pyridine Amines
Abstract & Scope
Primary pyridine amines (e.g., 2-aminopyridine, 3-aminopyridine, 4-aminopyridine) are critical heterocyclic building blocks in the synthesis of pharmaceuticals, agrochemicals, and ligands for catalysis. While aromatic, the presence of both an exocyclic amine and a pyridine nitrogen renders these compounds susceptible to specific degradation pathways—namely oxidative discoloration, N-oxide formation, and hygroscopic interaction with atmospheric carbon dioxide.
This application note provides a rigorous, field-validated protocol for the long-term storage and handling of these reagents. It moves beyond generic "store in a cool, dry place" advice by detailing the mechanistic reasons for instability and providing self-validating quality control (QC) and purification workflows.
Chemical Stability Profile: The "Why" Behind the Protocol
To store these compounds effectively, one must understand the three primary vectors of degradation. Unlike simple anilines, the pyridine ring introduces specific electronic effects that dictate stability.
Oxidative Degradation & Discoloration
Primary pyridine amines are electron-rich. The amino group (
-
Mechanism: Atmospheric oxygen, catalyzed by light and trace metals, can oxidize the exocyclic amine or the ring nitrogen.
-
Observation: Pure material is typically colorless or pale yellow. Degradation manifests as a darkening to deep yellow, orange, or brown (often "rust-colored" crusts).
-
N-Oxidation: While less rapid than alkyl amines, the pyridine nitrogen can slowly form N-oxides (
) over prolonged exposure to air, altering solubility and reactivity.
Photochemical Sensitivity
The conjugated
-
Impact: Photolysis can drive ring-opening reactions or polymerization, particularly in solution. 4-Aminopyridine is noted for higher photosensitivity compared to its isomers due to the para-quinoid resonance contribution.
Hygroscopicity and Carbonation
The basicity of the pyridine nitrogen (pKa ~5.2 for pyridine, higher for aminopyridines due to resonance donation) makes these compounds excellent proton acceptors.
-
Hygroscopicity: They readily absorb atmospheric moisture. Water facilitates hydrolysis and acts as a medium for further oxidation.
-
Carbonation: In the presence of moisture and
, aminopyridines can form carbamates or carbonate salts on the surface, often seen as a white etching or crust on the crystals.
Visualization of Degradation Pathways
Figure 1: Mechanistic degradation pathways for primary pyridine amines. Note that oxidative and photochemical pathways lead to irreversible colored impurities, whereas salt formation is often reversible.
Storage Protocol
This protocol is designed to maximize shelf life (up to 24 months) and maintain purity >98%.
The "Golden Standard" Storage System
Do not rely on the original vendor packaging if it is a simple plastic bottle. Upon receipt, transfer the material if long-term storage is required.
| Parameter | Recommendation | Scientific Rationale |
| Container Material | Amber Glass (Type I Borosilicate) | Blocks UV/Vis light to prevent photolysis. Glass is impermeable to |
| Cap/Seal | Teflon (PTFE) Lined Cap | Prevents leaching of plasticizers (which amines can extract) and ensures an airtight seal. |
| Atmosphere | Argon or Nitrogen Flush | Displaces atmospheric |
| Desiccant | External Desiccation | Store the bottle inside a desiccator or secondary container with silica gel. Do not mix desiccant directly with the chemical. |
| Temperature | +2°C to +8°C (Refrigerated) | Slows kinetic rates of oxidation. Note: Allow to warm to room temp before opening to prevent condensation. |
Handling Workflow (The "Air-Free" Technique)
-
Equilibration: Remove the container from cold storage and let it stand at room temperature for 30–60 minutes. Crucial: Opening a cold bottle introduces condensation, instantly degrading the top layer of the solid.
-
Dispensing: Work rapidly. If the material is a liquid (rare for these, mostly low-melting solids) or a solution, use a syringe/septum technique. For solids, use a clean, dry stainless steel spatula.
-
Re-sealing: Flush the headspace with a gentle stream of Nitrogen or Argon for 10–15 seconds before tightening the cap. Parafilm the cap for extended storage.
Quality Control & Stability Testing
Before using a stored reagent in a critical synthesis, validate its purity.
Visual Inspection (Pass/Fail)
-
Pass: White to pale yellow crystals/powder. Free-flowing.
-
Fail: Dark yellow, orange, or brown clumps. "Wet" appearance (hygroscopic failure). Crust formation on the rim.
Analytical Verification (HPLC/TLC)
-
TLC Method:
-
Stationary Phase: Silica Gel 60
. -
Mobile Phase: DCM:MeOH (95:5) + 1% Triethylamine (TEA) .
-
Note: The TEA is mandatory. Without it, the basic aminopyridine interacts with acidic silanols, causing severe tailing (streaking) that masks impurities.[1]
-
-
HPLC Method:
-
Column: C18 Reverse Phase (high pH stable columns preferred, e.g., Waters XBridge).
-
Buffer: Ammonium Bicarbonate (pH 10) or Phosphate buffer (pH 7.4). Avoid acidic mobile phases if looking for acid-labile impurities, though generally stable.
-
Troubleshooting & Purification Protocols
If your material has degraded (turned brown), it can often be salvaged.
Recrystallization (For Solids)
This is the most effective method for removing oxidative impurities.
-
Solvent Choice: A mixture of Toluene/Hexane or Ethanol/Water often works well.
-
Activated Charcoal Treatment:
-
Dissolve the degraded amine in the minimum amount of hot solvent.
-
Add 1-2% w/w Activated Charcoal (removes colored polymeric species).
-
Filter while hot through Celite.
-
Cool slowly to induce crystallization.
-
Acid-Base Extraction (For Bulk Cleanup)
-
Dissolve impure amine in DCM or Ethyl Acetate.
-
Extract with 1M HCl (The amine goes into the aqueous layer as the hydrochloride salt; neutral impurities stay in organic).
-
Wash the aqueous acidic layer with fresh DCM (removes non-basic colored tars).
-
Basify the aqueous layer with 2M NaOH to pH > 10.
-
Extract back into DCM, dry over
, and concentrate.
Storage Decision Tree
Figure 2: Decision matrix for the evaluation and storage of pyridine amines.
Safety & Toxicity Guidelines
WARNING: Primary pyridine amines are highly toxic.
-
4-Aminopyridine is a potassium channel blocker and is fatal if swallowed (LD50 oral rat ~20 mg/kg).
-
Skin Absorption: All isomers penetrate skin rapidly.
-
PPE:
-
Gloves: Nitrile (0.11 mm) is generally sufficient for incidental splash, but "Silver Shield" or laminated gloves are required for prolonged handling.
-
Respiratory: Handle only in a functioning fume hood. Dust masks are insufficient; use a P100 respirator if weighing fine powder outside a hood (not recommended).
-
References
-
Loba Chemie. (2016).[3] Safety Data Sheet: 2-Amino Pyridine. Retrieved from
-
Sigma-Aldrich. (2025).[4] Safety Data Sheet: 2-Aminopyridine. Retrieved from
-
Fisher Scientific. (n.d.). Safety Data Sheet: 3-Amino Pyridine. Retrieved from
-
BenchChem. (2025).[5][6] Purification of 6-Chloropyridin-3-amine Derivatives. Retrieved from
-
National Institutes of Health (NIH). (n.d.). Purification of 2-aminopyridine derivatives.... Retrieved from
-
American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from
-
Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lobachemie.com [lobachemie.com]
- 4. biochemopharma.fr [biochemopharma.fr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (6-Phenoxypyridin-3-yl)methanamine
Welcome to the technical support center for the synthesis of (6-Phenoxypyridin-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind each step, enabling you to optimize your synthesis for higher yields and purity.
Overview of the Synthetic Pathway
The synthesis of (6-Phenoxypyridin-3-yl)methanamine is typically achieved through a two-step process. The first step involves a nucleophilic aromatic substitution (SNAr) reaction to form 6-phenoxynicotinonitrile. This is followed by the reduction of the nitrile group to a primary amine.
Start [label="6-Chloronicotinonitrile +\nPhenol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Step 1: Nucleophilic Aromatic\nSubstitution (SNAr)"]; Intermediate [label="6-Phenoxynicotinonitrile", fillcolor="#FBBC05"]; Step2 [label="Step 2: Nitrile Reduction"]; Product [label="(6-Phenoxypyridin-3-yl)methanamine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Step1; Step1 -> Intermediate [label="Base (e.g., K2CO3)\nSolvent (e.g., DMF)"]; Intermediate -> Step2; Step2 -> Product [label="Reducing Agent\n(e.g., LiAlH4, H2/Catalyst)"]; }
Part 1: Troubleshooting Guide for Step 1 - Nucleophilic Aromatic Substitution
This section addresses common issues encountered during the synthesis of 6-phenoxynicotinonitrile.
Q1: My SNAr reaction is showing low conversion of 6-chloronicotinonitrile. What are the likely causes and how can I improve the yield?
A1: Low conversion in this step often points to issues with reaction conditions that affect the rate of nucleophilic attack. Here’s a breakdown of factors to investigate:
-
Base Strength and Stoichiometry: The base is critical for deprotonating phenol to the more nucleophilic phenoxide ion.
-
Insight: A weak base or insufficient amount will result in a low concentration of the active nucleophile. While potassium carbonate (K₂CO₃) is commonly used, stronger bases like sodium hydride (NaH) can be more effective but require anhydrous conditions.
-
Recommendation: Ensure you are using at least 1.5-2.0 equivalents of a strong base. If using K₂CO₃, ensure it is finely powdered and dry to maximize its reactivity.
-
-
Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.
-
Insight: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the base, leaving the phenoxide anion more "naked" and nucleophilic.[1]
-
Recommendation: DMF is a good starting point. If the reaction is still sluggish, consider switching to DMSO, which has a higher boiling point and can allow for higher reaction temperatures.
-
-
Reaction Temperature: The rate of SNAr reactions is highly temperature-dependent.
-
Insight: The electron-deficient pyridine ring is activated towards nucleophilic attack, but energy is still required to overcome the activation barrier.[2]
-
Recommendation: If you are running the reaction at a lower temperature, gradually increase it. A range of 80-120 °C is typical for this type of transformation.[1] Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.
-
-
Purity of Reactants: Impurities can interfere with the reaction.
-
Insight: Water in your solvent or on your glassware can quench the phenoxide ion. Ensure your phenol and 6-chloronicotinonitrile are of high purity.
-
Recommendation: Use anhydrous solvents and dry your glassware thoroughly before starting the reaction.
-
Q2: I am observing significant side product formation in my SNAr reaction. What are these and how can I minimize them?
A2: The primary side products in this reaction often arise from competing nucleophilic attack or decomposition.
-
Hydrolysis of the Nitrile Group:
-
Insight: If there is residual water in your reaction mixture, the nitrile group can be hydrolyzed to a carboxylic acid, especially at elevated temperatures and in the presence of a base.
-
Recommendation: As mentioned above, ensure anhydrous conditions.
-
-
Reaction with the Solvent:
-
Insight: DMF can decompose at high temperatures to form dimethylamine, which can act as a nucleophile and react with 6-chloronicotinonitrile.
-
Recommendation: Avoid excessively high temperatures for prolonged periods. If you suspect solvent-related side products, consider using an alternative polar aprotic solvent like DMSO or sulfolane.
-
-
Phenoxide Reactivity:
-
Insight: The phenoxide ion is an ambident nucleophile and can react through either the oxygen or the carbon atoms of the aromatic ring.[3] While O-arylation is generally favored in this reaction, C-arylation can occur under certain conditions, leading to hydroxylated biphenyl-type impurities.
-
Recommendation: Using a polar aprotic solvent like DMF generally favors O-arylation.
-
Part 2: Troubleshooting Guide for Step 2 - Nitrile Reduction
This section focuses on the challenges associated with the reduction of 6-phenoxynicotinonitrile to (6-phenoxypyridin-3-yl)methanamine.
Q3: My nitrile reduction is incomplete, and I am recovering a significant amount of starting material. How can I drive the reaction to completion?
A3: Incomplete reduction is a common issue and can be addressed by optimizing the reducing agent and reaction conditions.
-
Choice and Stoichiometry of Reducing Agent:
-
Insight: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing nitriles to primary amines.[4][5][6] However, its reactivity can be hampered by impurities. Other reducing agents like borane-THF complex (BH₃·THF) or catalytic hydrogenation can also be employed.[7]
-
Recommendation:
-
LiAlH₄: Use a fresh, high-quality source of LiAlH₄. Ensure a sufficient excess (typically 1.5-2.0 equivalents) is used. The reaction is usually performed in an anhydrous ether solvent like THF or diethyl ether.[8]
-
Catalytic Hydrogenation: This method, often using Raney Nickel or Palladium on carbon (Pd/C) as a catalyst, can be very effective.[7] It is also a safer alternative to LiAlH₄ for larger scale reactions.[6] Ensure the catalyst is active and the system is properly pressurized with hydrogen.
-
-
-
Reaction Temperature and Time:
-
Insight: While LiAlH₄ reductions are often initiated at 0 °C to control the initial exotherm, they may require warming to room temperature or even gentle heating to go to completion.[6]
-
Recommendation: Monitor the reaction progress by TLC. If the reaction stalls, consider allowing it to stir at room temperature for a longer period or gently warming it to 30-40 °C.
-
-
Solubility of the Starting Material:
-
Insight: If the 6-phenoxynicotinonitrile is not fully dissolved, the reaction will be slow and incomplete.
-
Recommendation: Ensure your starting material is fully soluble in the chosen reaction solvent. If solubility is an issue in THF, you may consider a co-solvent system, but be cautious as this can affect the reactivity of LiAlH₄.
-
Q4: I am observing the formation of secondary and tertiary amines as byproducts. How can I suppress these side reactions?
A4: The formation of secondary and tertiary amines is a known issue in nitrile reductions, particularly with catalytic hydrogenation.
-
Mechanism of Side Product Formation:
-
Insight: The initially formed primary amine can react with the intermediate imine, which is formed during the reduction process. This leads to the formation of a secondary amine, which can then react further to form a tertiary amine.
-
Recommendation:
-
Catalytic Hydrogenation: The addition of ammonia or ammonium hydroxide to the reaction mixture can help to suppress the formation of these byproducts.[7][9] The ammonia acts as a competitive inhibitor, preventing the primary amine product from reacting with the imine intermediate.
-
LiAlH₄ Reduction: This side reaction is less common with LiAlH₄ but can still occur. Ensuring a rapid reduction by using a sufficient excess of the reducing agent can help to minimize the lifetime of the imine intermediate.
-
-
Start [label="Low Yield in Nitrile Reduction", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Incomplete Reaction?", shape=diamond]; Q2 [label="Side Product Formation?", shape=diamond];
Sol1 [label="Increase Equivalents of Reducing Agent\n(e.g., LiAlH4)", shape=box, fillcolor="#E8F0FE", fontcolor="#202124"]; Sol2 [label="Increase Reaction Temperature/Time", shape=box, fillcolor="#E8F0FE", fontcolor="#202124"]; Sol3 [label="Use a More Potent Reducing System\n(e.g., fresh LiAlH4)", shape=box, fillcolor="#E8F0FE", fontcolor="#202124"]; Sol4 [label="Add NH3/NH4OH to Catalytic\nHydrogenation", shape=box, fillcolor="#E8F0FE", fontcolor="#202124"]; Sol5 [label="Ensure Anhydrous Conditions", shape=box, fillcolor="#E8F0FE", fontcolor="#202124"];
Start -> Q1 [label="Check TLC/LC-MS"]; Start -> Q2 [label="Analyze Byproducts"];
Q1 -> Sol1 [label="Yes"]; Q1 -> Sol2 [label="Yes"]; Q1 -> Sol3 [label="Yes"];
Q2 -> Sol4 [label="Secondary/Tertiary Amines"]; Q2 -> Sol5 [label="Other Byproducts"]; }
Part 3: Frequently Asked Questions (FAQs)
Q5: What is the best method for purifying the final product, (6-Phenoxypyridin-3-yl)methanamine?
A5: The purification strategy will depend on the nature of the impurities.
-
Acid-Base Extraction: Since the final product is a primary amine, it is basic. You can perform an acid-base extraction to separate it from non-basic impurities. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane and wash with a dilute aqueous acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with 1M NaOH) and the free amine can be extracted back into an organic solvent.[10]
-
Column Chromatography: Silica gel column chromatography is a common method for purifying amines.[10] A mobile phase of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent the amine from streaking on the acidic silica gel) is often effective.
Q6: Can I protect the amine group of (6-Phenoxypyridin-3-yl)methanamine?
A6: Yes, the primary amine can be easily protected. The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines.[] This can be achieved by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine or N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane or THF.[12][13]
Q7: Are there any specific safety precautions I should take during this synthesis?
A7: Yes, several safety precautions are essential.
-
LiAlH₄: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents. All reactions involving LiAlH₄ must be conducted under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents.[6] The quenching of LiAlH₄ reactions is also highly exothermic and should be done carefully at low temperatures. A common quenching procedure is the sequential addition of water, 15% aqueous NaOH, and then more water (the Fieser workup).
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure your hydrogenation apparatus is properly set up and leak-tested.
-
Solvents: DMF and DMSO are skin-absorbable. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Data Summary
Table 1: Comparison of Common Reducing Agents for Nitrile Reduction
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| LiAlH₄ | Anhydrous THF or Et₂O, 0 °C to RT[8] | Powerful and generally high yielding[7] | Pyrophoric, requires strict anhydrous conditions, difficult to handle on a large scale[6] |
| H₂/Raney Ni | MeOH or EtOH, elevated H₂ pressure, often with NH₃[7] | Good for large scale, catalyst is relatively inexpensive | Can lead to secondary/tertiary amine byproducts, potential for ring hydrogenation[14] |
| H₂/Pd/C | MeOH or EtOH, elevated H₂ pressure, often with NH₃[7] | Effective and versatile catalyst | More expensive than Raney Ni, can also form secondary/tertiary amines[9] |
| BH₃·THF | THF, often requires heating[7] | Milder than LiAlH₄, more tolerant of some functional groups | Can be slower, BH₃·THF can decompose over time[7] |
Experimental Protocols
Protocol 1: Synthesis of 6-Phenoxynicotinonitrile (Step 1)
-
To a solution of phenol (1.0 eq.) in anhydrous DMF (5-10 volumes), add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 6-chloronicotinonitrile (1.05 eq.) to the reaction mixture.
-
Heat the reaction to 100 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-phenoxynicotinonitrile.
Protocol 2: Reduction of 6-Phenoxynicotinonitrile with LiAlH₄ (Step 2)
-
To a suspension of LiAlH₄ (1.5 eq.) in anhydrous THF (10 volumes) at 0 °C under a nitrogen atmosphere, add a solution of 6-phenoxynicotinonitrile (1.0 eq.) in anhydrous THF dropwise.[6]
-
Allow the reaction to warm to room temperature and stir for 4 hours, or until TLC analysis indicates complete consumption of the starting material.[6]
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (1 volume relative to LiAlH₄), 15% aqueous NaOH (1.5 volumes), and then water (3 volumes).[6]
-
Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite®, washing with ethyl acetate.
-
Separate the layers of the filtrate. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the desired (6-Phenoxypyridin-3-yl)methanamine.
-
The crude product can be further purified by column chromatography if necessary.
References
-
Chemistry Steps. (2024, December 5). Reactions of Nitriles. Retrieved from [Link]
-
Chemistry Steps. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]
-
Chemguide. (n.d.). Reduction of nitriles. Retrieved from [Link]
-
Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]
-
Reddit. (2018, December 5). Nitrile reduction issues. Retrieved from [Link]
-
ResearchGate. (2019, April 8). How to prevent secondary amine formation in nitrile reduction?. Retrieved from [Link]
-
YouTube. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Retrieved from [Link]
-
ACS Publications. (2024, January 2). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (2008). Scheme of reactions for the chlorination of phenoxide ion (Deborde and Gunten 2008). Retrieved from [Link]
-
PMC. (2021, October 26). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Retrieved from [Link]
-
PubChem. (n.d.). (6-phenoxypyridin-3-yl)methanamine. Retrieved from [Link]
-
MDPI. (2025, July 18). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Retrieved from [Link]
-
MDPI. (2018, November 30). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]
-
PubMed. (1997, May 9). Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Vdocuments. (n.d.). Phenol reaction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of BOC-L-Bpa. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2022, January 22). Boc-Protected Proline-Containing Monoamines as Promising Prodrugs. Retrieved from [Link]
-
Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved from [Link]
- Google Patents. (n.d.). CN102936220B - BOC protection method for aminopyridine.
-
Stevens Institute of Technology. (2008). The catalytic hydrogenation of aromatic nitro ketone in a microreactor: Reactor performance and kinetic studies. International Journal of Chemical Reactor Engineering. Retrieved from [Link]
-
PubMed. (2018, June 7). [18F]FEPPA a TSPO Radioligand: Optimized Radiosynthesis and Evaluation as a PET Radiotracer for Brain Inflammation in a Peripheral LPS-Injected Mouse Model. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Selective catalytic hydrogenation of polycyclic aromatic hydrocarbons promoted by ruthenium nanoparticles. Catalysis Science & Technology. Retrieved from [Link]
-
u:scholar. (2022, July 6). Nuclear Medicine and Biology. Retrieved from [Link]
-
YouTube. (2025, October 9). Reactivity informed Pharmacophore Editing. Biological Evaluation of Andrographolide A-ring Synthesis. Retrieved from [Link]
-
e-Century Publishing Corporation. (2024, December 30). Fully automated radiosynthesis of [18F]FCPPC for imaging microglia with PET. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Catalytic hydrogenation of CO2 from air via porous silica-supported Au nanoparticles in aqueous solution. Green Chemistry. Retrieved from [Link]
-
PubMed. (2024, April 15). Treatment of Organophosphorus Poisoning with 6-Alkoxypyridin-3-ol Quinone Methide Precursors: Resurrection of Methylphosphonate-Aged Acetylcholinesterase. Chemical Research in Toxicology. Retrieved from [Link]
-
YouTube. (2020, May 10). OCR Aromatic Chemistry 13 - Increased Reactivity of Phenols. Retrieved from [Link]
- Google Patents. (n.d.). US10912769B2 - 1-[(pyridin-3-yl-sulfonyl)-1H-pyrrol-3-yl] methanamine derivative and pharmaceutical composition and use thereof.
-
Royal Society of Chemistry. (n.d.). Solvent-dependent ambident nucleophilicity of phenoxide ion towards nitroporphyrins: synthesis of 2-hydroxyaryl- and 2-aryloxy-5,10,15,20-tetraphenylporphyrins by displacement of a nitro group. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Sciforum. (n.d.). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b] pyridine-5-carbonitriles. Retrieved from [Link]
-
Georg Thieme Verlag KG. (n.d.). Photoredox Synthesis of Arylhydroxylamines. Thieme Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Solvent-dependent ambident nucleophilicity of phenoxide ion towards nitroporphyrins: synthesis of 2-hydroxyaryl- and 2-aryloxy-5,10,15,20-tetraphenylporphyrins by displacement of a nitro group - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 12. prepchem.com [prepchem.com]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. reddit.com [reddit.com]
Validation & Comparative
Reference Standards for Noradrenaline Reuptake Inhibitor (NRI) Assays: A Comparative Technical Guide
Topic: Reference standards for noradrenaline reuptake inhibitor assays Content Type: Publish Comparison Guide
Executive Summary
In the development of therapeutics for ADHD, depression, and neuropathic pain, the Norepinephrine Transporter (NET) is a primary pharmacological target.[1] The validity of any NET inhibition assay—whether high-throughput fluorescent screening or low-throughput radioligand binding—hinges on the selection of appropriate reference standards .
This guide objectively compares the four industry-standard reference compounds: Nisoxetine , Reboxetine , Atomoxetine , and Desipramine .[1] It provides experimental protocols, comparative affinity data, and decision matrices to assist researchers in selecting the optimal standard for their specific experimental context.[1]
Mechanistic Foundation
The Norepinephrine Transporter (NET/SLC6A2) is a monoamine transporter responsible for the reuptake of norepinephrine (NE) from the synaptic cleft into presynaptic neurons, terminating the signal.[2] NRIs function by competitively binding to the orthosteric site of NET, locking the transporter in an outward-facing conformation and preventing NE translocation.[1]
Figure 1: NET Inhibition Mechanism
Caption: Competitive inhibition of NET. The reference standard binds to the transporter, preventing the translocation of Norepinephrine (NE) into the presynaptic neuron.
Comparative Analysis of Reference Standards
Selecting the right standard depends on the assay's purpose: selectivity profiling , potency ranking , or clinical benchmarking .[1]
Table 1: Comparative Performance Metrics
| Reference Standard | Primary Application | hNET Ki (nM) | Selectivity (NET vs. SERT) | Solubility & Stability |
| Nisoxetine | Gold Standard for Binding | 0.7 – 2.0 | High (>100-fold) | High water solubility; stable in solution at -20°C. |
| Reboxetine | Selectivity Profiling | 1.1 – 8.0 | Very High (>1000-fold) | Moderate solubility; requires DMSO for stock. |
| Atomoxetine | Clinical Benchmarking | 3.0 – 5.0 | Moderate (~15-fold) | Good stability; clinically relevant comparator. |
| Desipramine | Economic/General Screen | 2.0 – 7.0 | Low (Cross-reacts w/ SERT/Muscarinic) | Very cheap; high non-specific binding risk. |
Technical Insights & Causality
-
Nisoxetine: Historically the "cleanest" tool compound.[1] It is the preferred radioligand (
-Nisoxetine) because it exhibits low non-specific binding to plasticware and membranes compared to lipophilic TCAs like Desipramine. -
Reboxetine: The most selective modern tool.[1] If your assay involves tissue samples (e.g., brain homogenates) where SERT and DAT are present, Reboxetine is crucial to ensure the signal is NET-specific.[1]
-
Desipramine: While potent, it is a Tricyclic Antidepressant (TCA) with "dirty" pharmacology.[1] It binds to muscarinic receptors and sodium channels.[1] Avoid using Desipramine as the sole validator in phenotypic assays where off-target effects could confound toxicity readouts.[1]
Experimental Methodologies
Method A: Fluorescent Neurotransmitter Uptake Assay (High-Throughput)
This method uses a fluorescent substrate mimetic (e.g., ASP+ or commercial kit dyes) that is transported by NET.[1] It is non-radioactive and allows for kinetic monitoring.[1][3][4]
Protocol Validator: The use of Nomifensine (a non-fluorescent blocker) is required to define the "non-specific uptake" baseline.
Step-by-Step Protocol:
-
Cell Preparation: Plate HEK-293 cells stably expressing hNET at 50,000 cells/well in poly-D-lysine coated 96-well black-walled plates. Incubate overnight.
-
Buffer Exchange: Remove growth medium.[1][5] Wash cells 1x with HBSS containing 20mM HEPES (Assay Buffer).
-
Compound Treatment:
-
Add 20 µL of Test Compounds (diluted in Assay Buffer).
-
Positive Control: Add 20 µL Assay Buffer (Vehicle).
-
Negative Control (Background): Add 20 µL Nomifensine (10 µM final).
-
Reference Standard: Add 20 µL Nisoxetine (dose-response: 0.1 nM to 10 µM).
-
-
Incubation: Incubate for 15 minutes at 37°C to allow equilibrium binding.
-
Substrate Addition: Add 20 µL of Fluorescent Dye Solution.
-
Detection: Immediately transfer to a fluorescence plate reader (e.g., FLIPR or EnVision).[1] Measure Kinetic Fluorescence (RFU) every 30 seconds for 15 minutes (Ex/Em: 440/520 nm for ASP+).
-
Analysis: Calculate Slope (Vmax) for the linear portion of uptake. Normalize to Positive Control (100%) and Nomifensine background (0%).
Figure 2: Fluorescent Assay Workflow
Caption: Workflow for High-Throughput Fluorescent NET Uptake Assay. Critical step: Pre-incubation ensures inhibitor binding before substrate competition.
Troubleshooting & Optimization (Self-Validating Systems)
To ensure Scientific Integrity , every assay plate must contain internal validity checks.
-
The "Z-Prime" Check: In HTS, calculate the Z' factor using the Vehicle (High Signal) and Nomifensine (Low Signal) wells. A Z' > 0.5 is required for the data to be trustworthy.[1]
-
The "Edge Effect" Validator: Avoid using outer wells for critical IC50 curves due to thermal gradients and evaporation, which can skew potency values of sensitive standards like Atomoxetine.
-
Solvent Tolerance: NET is sensitive to DMSO.[1] Ensure final DMSO concentration is <0.5%.[1] Higher concentrations can inhibit the transporter independently of the drug, leading to false positives.[1]
Reference Standard Stability Guide
-
Nisoxetine HCl: Stable in aqueous solution.[1] Can be freeze-thawed 2-3 times.[1]
-
Reboxetine Mesylate: Hydrophobic.[1] Dissolve in 100% DMSO at 10mM, then dilute. Precipitates in phosphate buffers if >100 µM.[1]
References
-
Tatsumi, M., et al. (1997).[1][6] Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology. Link
-
Molecular Devices. (2023). Neurotransmitter Transporter Uptake Assay Kit Protocol. Molecular Devices Application Guide. Link
-
Zhou, J., et al. (2007).[1][7] LeuT-desipramine structure reveals how antidepressants block neurotransmitter reuptake.[1] Science. Link
-
Eshleman, A.J., et al. (1999). Characteristics of drug interactions with recombinant human dopamine and norepinephrine transporters expressed in clonal cell lines. Journal of Pharmacology and Experimental Therapeutics. Link
-
BenchChem. (2025).[8] Validation of 4,4-Diphenylbutylamine hydrochloride's effect on norepinephrine reuptake.[1][9] BenchChem Protocols. Link
Sources
- 1. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. moleculardevices.com [moleculardevices.com]
- 4. moleculardevices.com [moleculardevices.com]
- 5. Designing a norepinephrine optical tracer for imaging individual noradrenergic synapses and their activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The High-Affinity Binding Site for Tricyclic Antidepressants Resides in the Outer Vestibule of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety and Handling Guide for (6-Phenoxypyridin-3-yl)methanamine
Navigating the complexities of novel chemical compounds is the cornerstone of innovative drug development. This guide provides an in-depth operational plan for the safe handling and disposal of (6-Phenoxypyridin-3-yl)methanamine. As your partners in scientific advancement, we are committed to furnishing you with the critical safety information necessary to protect your most valuable asset: your research team. This document moves beyond a simple checklist, offering a procedural and educational framework grounded in established safety principles for handling aminopyridine derivatives.
Hazard Analysis: A Proactive Approach to Safety
Given these potential risks, a conservative approach to handling (6-Phenoxypyridin-3-yl)methanamine is warranted. All handling should be conducted under the assumption that the compound is hazardous upon inhalation, ingestion, and dermal contact.
Key Potential Hazards:
-
Acute toxicity (oral, dermal, inhalation)
-
Skin irritation or corrosion
-
Serious eye irritation or damage
-
Respiratory tract irritation
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to mitigate the risks associated with handling (6-Phenoxypyridin-3-yl)methanamine. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.[4]
Table 1: Recommended PPE for Handling (6-Phenoxypyridin-3-yl)methanamine
| Task | Respiratory Protection | Hand Protection | Eye Protection | Body Protection |
| Weighing and preparing solutions | NIOSH-approved respirator (e.g., N95 or higher) for powders; work in a certified chemical fume hood.[2][5] | Chemical-resistant gloves (e.g., nitrile), double-gloving recommended.[6] | Chemical safety goggles and a face shield.[6][7] | Fully-buttoned lab coat with sleeve covers or tight cuffs.[8] |
| Conducting reactions and transfers | Work in a certified chemical fume hood. | Chemical-resistant gloves (e.g., nitrile). | Chemical safety goggles.[7] | Lab coat. |
| Handling animal subjects | Use of a ventilated cabinet or biosafety cabinet is recommended.[9] | Double gloves.[8] | Safety glasses with side shields. | Lab coat. |
| Spill cleanup | Air-purifying respirator with appropriate cartridges.[7][10] | Heavy-duty, chemical-resistant gloves. | Chemical safety goggles and a face shield.[7] | Chemical-resistant apron or suit.[7] |
| Waste disposal | Dependent on the nature of the waste and potential for aerosolization. | Chemical-resistant gloves. | Safety glasses. | Lab coat. |
Given that aminopyridines can be harmful if inhaled, respiratory protection is critical, especially when handling the compound in powder form or when there is a risk of aerosol generation.[1][10] All weighing and solution preparation activities should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] For tasks that must be performed outside of a fume hood where there is a potential for dust or aerosol generation, a NIOSH-approved respirator is mandatory.[7]
To prevent skin contact, chemical-resistant gloves are required at all times when handling (6-Phenoxypyridin-3-yl)methanamine.[5][7] Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the event of a spill, consider more robust gloves and always inspect them for any signs of degradation or puncture before use. Double-gloving is a best practice, especially when handling concentrated solutions or the pure compound.[8] Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.
The potential for serious eye irritation necessitates robust eye protection.[1][3] Chemical safety goggles that provide a complete seal around the eyes are mandatory.[7] When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face.[5]
A fully-buttoned laboratory coat serves as the primary barrier to protect the body from contamination. Ensure that the sleeves are of an appropriate length and consider using disposable sleeve covers for added protection.[8] In situations with a higher risk of significant splashes, a chemical-resistant apron or suit should be worn over the lab coat.[7] Contaminated clothing should be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[7][10]
Operational Plan: From Benchtop to Disposal
A systematic workflow is crucial for ensuring safety and maintaining the integrity of your research.
Caption: Workflow for the safe handling of (6-Phenoxypyridin-3-yl)methanamine.
-
Preparation: Before beginning any work, ensure you have read and understood the relevant safety information. A pre-task safety briefing is recommended.
-
PPE Donning: Put on all required PPE in the correct order (e.g., lab coat, then respirator, then goggles/face shield, then gloves).
-
Chemical Handling:
-
Decontamination: After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use an appropriate cleaning agent and follow with a water rinse.[9]
-
PPE Doffing: Remove PPE in a manner that avoids self-contamination. Gloves should be removed first, followed by the lab coat, then eye and respiratory protection.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[10] Do not eat, drink, or smoke in areas where the chemical is handled.[7][10]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical.
-
Minor Spills: For small spills within a fume hood, trained personnel wearing appropriate PPE can clean them up using an absorbent material.[9] The contaminated absorbent should be collected in a sealed container for disposal as hazardous waste.[8]
-
Major Spills: In the case of a large spill, especially outside of a fume hood, evacuate the area immediately and alert your institution's environmental health and safety (EHS) department.[9]
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[9][11]
-
Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[3][11]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.[12]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][11]
-
Waste Disposal Plan
Proper disposal of chemical waste is paramount to protect both human health and the environment.
-
Waste Segregation: All waste contaminated with (6-Phenoxypyridin-3-yl)methanamine, including empty containers, used PPE, and spill cleanup materials, must be collected in designated, labeled, and sealed hazardous waste containers.[13]
-
Disposal Method: The primary method for the disposal of this type of chemical waste should be incineration by a licensed hazardous waste management vendor.[13][14] Do not dispose of this chemical down the drain or in the regular trash.[5][15]
-
Institutional Guidelines: Always follow your institution's specific procedures for hazardous waste disposal. Contact your EHS department for guidance on proper labeling, storage, and pickup of hazardous waste.[13]
By adhering to these comprehensive safety and handling protocols, you can confidently and safely advance your research while maintaining the highest standards of laboratory safety.
References
- Vertex AI Search.
- Jubilant Ingrevia Limited.
- Apollo Scientific. 2-Aminopyridine.
- Sigma-Aldrich.
- CDH Fine Chemical.
- Loba Chemie. 4-AMINOPYRIDINE For Synthesis MSDS | CAS 504-24-5 MSDS. (August 02 2013).
- Sigma-Aldrich.
- Sigma-Aldrich.
- TCI EUROPE N.V.
- Fisher Scientific.
- Sigma-Aldrich.
- Pfizer.
- American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
- United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Duke University. Safe Handling of Hazardous Drugs. (March 05 2025).
- Washington University in St. Louis. Guidance for Disposal of Drugs Used in Clinical Research. (2011).
- FUJIFILM Wako Chemicals.
- U.S. Food and Drug Administration. How to Dispose of Unused Medicines.
- Queensland Health. Disposal and destruction of diversion-risk medicine waste. (July 2022).
- The Interagency Board.
- EIHF Isofroid. PPE thanatopraxy - Protection & safety for professionals.
- Standard Operating Procedure for 6-Hydroxy dopamine (6-OHDA) in Animals.
- U.S. Food and Drug Administration. Disposal of Unused Medicines. (January 09 2015). YouTube.
- Fisher Scientific. Personal Protective Equipment.
- SOP # 013 for 6-Hydroxy Dopamine (6-OHDA) Standard Operating Procedure for 6-OHDA in Animals. (June 01 2022).
Sources
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. lobachemie.com [lobachemie.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. PPE thanatopraxy - Protection & safety for professionals [boutique.eihf-isofroid.eu]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. safety.m.tau.ac.il [safety.m.tau.ac.il]
- 9. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. cdn.pfizer.com [cdn.pfizer.com]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 14. health.qld.gov.au [health.qld.gov.au]
- 15. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
